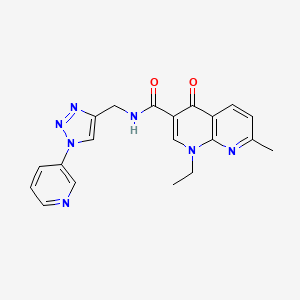
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H14ClNO4S. It is a derivative of benzene, featuring a methoxy group, a propanamidomethyl group, and a sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzene (anisole).
Introduction of Propanamidomethyl Group: The propanamidomethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the methoxy group, which is an electron-donating group, the compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl, Br) and nitrating agents (e.g., HNO/HSO).
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Applications De Recherche Scientifique
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may have potential pharmacological activities and can be used in drug development.
Biological Studies: It can be used to study the effects of sulfonyl chloride-containing compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy group on the benzene ring can influence the reactivity and orientation of electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzene-1-sulfonyl chloride: Lacks the propanamidomethyl group, making it less versatile in certain synthetic applications.
3-(Propanamidomethyl)benzene-1-sulfonyl chloride: Lacks the methoxy group, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride is unique due to the combination of functional groups it possesses. The methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the sulfonyl chloride group makes it highly reactive towards nucleophiles. The propanamidomethyl group adds further versatility, allowing for additional functionalization and applications .
Propriétés
IUPAC Name |
4-methoxy-3-[(propanoylamino)methyl]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXQCTXHYOHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2693714.png)
![(2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2693715.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)
![2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2693721.png)


![2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2693725.png)
![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)


![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)
